molecular formula C13H14N4O3 B10955071 1,5-dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide

1,5-dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide

Cat. No.: B10955071
M. Wt: 274.28 g/mol
InChI Key: QEZXXRPZVQGVPJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

  • Introduction of the Carboxamide Group: : The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

  • Nitration and Methylation: : The nitrophenyl group can be introduced through nitration of a suitable aromatic precursor, followed by methylation using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1,5-Dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole-4-carboxamide: Lacks the nitrophenyl group, resulting in different chemical properties and applications.

    N-(4-Methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide: Lacks the additional methyl groups, which may affect its reactivity and biological activity.

Uniqueness

1,5-Dimethyl-N-(4-methyl-2-nitrophenyl)-1H-pyrazole-4-carboxamide is unique due to the presence of both the nitrophenyl and carboxamide groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

1,5-dimethyl-N-(4-methyl-2-nitrophenyl)pyrazole-4-carboxamide

InChI

InChI=1S/C13H14N4O3/c1-8-4-5-11(12(6-8)17(19)20)15-13(18)10-7-14-16(3)9(10)2/h4-7H,1-3H3,(H,15,18)

InChI Key

QEZXXRPZVQGVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=C2)C)C)[N+](=O)[O-]

Origin of Product

United States

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